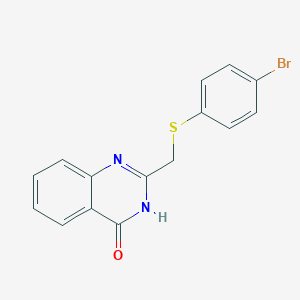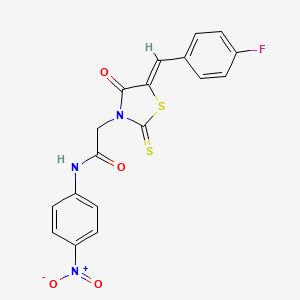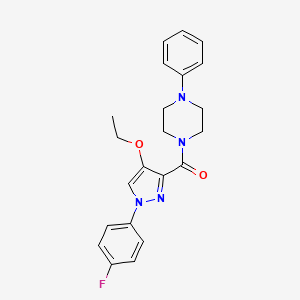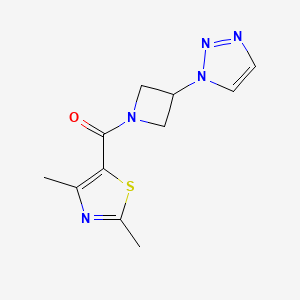
2-(((4-bromophenyl)thio)methyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((4-bromophenyl)thio)methyl)quinazolin-4(3H)-one is a chemical compound that belongs to the quinazoline family. It is a heterocyclic organic compound that has shown promising results in scientific research. This chemical compound has been studied for its potential use in various fields, including medicinal chemistry, drug discovery, and biological research.
Aplicaciones Científicas De Investigación
VEGFR-2 Inhibition
2-(((4-bromophenyl)thio)methyl)quinazolin-4(3H)-one: has been investigated as a potential inhibitor of VEGFR-2 (vascular endothelial growth factor receptor 2). VEGFR-2 plays a crucial role in angiogenesis and tumor growth. Compound 17b, derived from this quinazoline scaffold, demonstrated remarkable potency as a VEGFR-2 inhibitor, with an IC50 of 2.7 nM . Mechanistic studies revealed that it induces cell apoptosis and arrests the cell cycle in the G2/M phase.
Antiproliferative Activity
The same compound, 17b, exhibited significant antiproliferative effects against two human cancer cell lines: MCF-7 and HepG-2. Its IC50 ranged from 2.3 to 5.8 μM. This suggests its potential as a therapeutic agent in cancer treatment .
Apoptosis Pathway Modulation
Compound 17b was found to upregulate caspase-3 and caspase-9 levels while improving the Bax/Bcl-2 ratio by more than 10-fold. These effects contribute to its apoptotic potential, making it an interesting candidate for further study .
Docking Studies
In silico docking studies were performed to understand the interaction of compound 17b with the VEGFR-2 active site. Additionally, further docking studies against cytochrome P450 indicated that this compound does not act as an inhibitor in that context .
ADMET and Drug-Likeness Properties
Most synthesized derivatives of this quinoxaline-based compound exhibited acceptable values for drug-likeness, as assessed through in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions. These properties are crucial for drug development .
DFT Studies
Density functional theory (DFT) calculations were carried out to explore the thermodynamic, molecular orbital, and electrostatic potential properties of this compound. These insights provide valuable information for understanding its behavior at the molecular level .
Propiedades
IUPAC Name |
2-[(4-bromophenyl)sulfanylmethyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c16-10-5-7-11(8-6-10)20-9-14-17-13-4-2-1-3-12(13)15(19)18-14/h1-8H,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDXOCXMEQUIEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2528733.png)

![N-[2-(dimethylamino)-2-phenylethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2528735.png)
![5-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2528736.png)
![7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B2528737.png)
![3-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2528738.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea](/img/structure/B2528740.png)
![1-(4-bromophenyl)-5-(3-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2528742.png)




